molecular formula C11H9F3N4O B2760814 N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2176201-14-0

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

Katalognummer B2760814
CAS-Nummer: 2176201-14-0
Molekulargewicht: 270.215
InChI-Schlüssel: DKHSSVQRUOOUAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide” is a highly intricate chemical compound utilized in diverse scientific research for its multifaceted applications and potential breakthroughs. It has been used in the development of a CSF-1R PET tracer, a set of six compounds based on recently reported CSF-1R inhibitor .


Synthesis Analysis

The compound was designed, synthesized, and evaluated in vitro for potency and selectivity . The highest affinity for CSF-1R was found for this compound (IC 50: 2.7 nM). Subsequent radiosynthesis of the compound was achieved in 2.0 ± 0.2% yield (decay corrected to start of synthesis) by carbon-11 carbon monoxide aminocarbonylation in 40 min after end of bombardment .


Molecular Structure Analysis

The molecular structure of “N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide” is represented by the linear formula C25H20F3N5O2 .


Chemical Reactions Analysis

In vitro autoradiography with the compound on rat brain sections demonstrated high specific binding, but also strong off-target binding . Ex vivo, only intact tracer was observed in blood plasma at 90 min post injection in healthy rats .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.46 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Gastric Lesions

1-Methylnicotinamide (MNA), a derivative of nicotinamide, exhibits potent gastroprotective effects against stress-induced acute gastric lesions. MNA's mechanism involves the cooperative action of prostacyclin and calcitonin gene-related peptide (CGRP) in preserving microvascular flow, antioxidizing enzyme activity, and reducing lipid peroxidation (Brzozowski et al., 2008).

Metabolic Pathways and Utilization

Nicotinamide derivatives, including N-methylnicotinamide, play significant roles in various metabolic pathways across mammals, insects, and bacteria. These compounds are involved in pellagra prevention, indicating their importance in vitamin B3 metabolism and utilization in living organisms (Ellinger et al., 1947).

Molecular and Structural Analysis

Structural and energetic analyses of molecular assemblies involving nicotinamide derivatives have been conducted, showcasing the importance of these compounds in the formation of cocrystals with dihydroxybenzoic acids. These studies highlight the basic recognition patterns and crystal lattice energetic features, which are crucial for pharmaceutical design and development (Jarzembska et al., 2017).

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), a key enzyme in the methylation of nicotinamide, indicating the potential for therapeutic applications targeting metabolic diseases and cancer. These inhibitors demonstrate the interplay between enzyme activity and the regulation of metabolic pathways, offering insights into NNMT's role in physiology and disease (Babault et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name

N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-18-6-8(5-16-18)17-10(19)7-2-3-9(15-4-7)11(12,13)14/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHSSVQRUOOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.